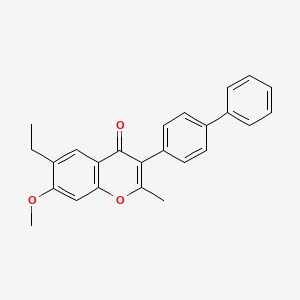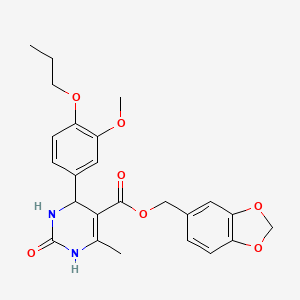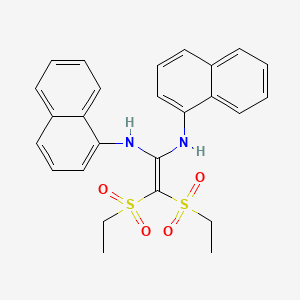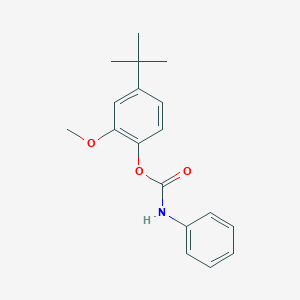
3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one, commonly known as BM-13177, is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research for its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of BM-13177 is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. For instance, BM-13177 has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. BM-13177 has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
BM-13177 has been reported to exhibit various biochemical and physiological effects. Studies have shown that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. BM-13177 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, BM-13177 has been reported to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BM-13177 in lab experiments is its potential pharmacological properties. BM-13177 has been reported to exhibit various biological activities, making it a promising compound for drug development. However, one of the limitations of using BM-13177 is its low solubility in water, which may affect its bioavailability and limit its application in certain assays.
Direcciones Futuras
There are several future directions for the study of BM-13177. One potential direction is to investigate its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have suggested that BM-13177 may exert neuroprotective effects by reducing oxidative stress and inflammation in the brain. Another potential direction is to investigate its potential application in the treatment of cancer. Studies have shown that BM-13177 may induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Further studies are needed to explore the full potential of BM-13177 in these areas.
Métodos De Síntesis
BM-13177 can be synthesized through a series of chemical reactions. The first step involves the condensation of 4-biphenylcarboxaldehyde with ethyl acetoacetate in the presence of a base to form 3-(4-biphenylyl)-6-ethyl-2-methyl-4H-chromen-4-one. The second step involves the methylation of the hydroxyl group at position 7 using dimethyl sulfate to obtain 3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one (BM-13177).
Aplicaciones Científicas De Investigación
BM-13177 has been extensively studied for its potential pharmacological properties. It has been reported to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. BM-13177 has also been studied for its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
6-ethyl-7-methoxy-2-methyl-3-(4-phenylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O3/c1-4-17-14-21-23(15-22(17)27-3)28-16(2)24(25(21)26)20-12-10-19(11-13-20)18-8-6-5-7-9-18/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGAVRPKHEIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-biphenylyl)-6-ethyl-7-methoxy-2-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B4890749.png)
![1-(3-chlorophenyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4890757.png)
![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-5-isoquinolinyl]isonicotinamide](/img/structure/B4890768.png)

![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzamide](/img/structure/B4890775.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)

![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B4890798.png)

![1-ethyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4890815.png)